3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride
Description
3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C8H8Cl2F2N2O. It is known for its unique chemical structure, which includes a chloro group, a difluoromethoxy group, and a carboximidamide group. This compound is used in various scientific research applications due to its distinctive properties.
Properties
IUPAC Name |
3-chloro-4-(difluoromethoxy)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2N2O.ClH/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11;/h1-3,8H,(H3,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDPSGUIUOPRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Cl)OC(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride typically involves multiple steps. One common method starts with the chlorination of 4-(difluoromethoxy)benzene to introduce the chloro group. This is followed by the introduction of the carboximidamide group through a series of reactions involving nitration, reduction, and amidation. The final product is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Substitution Reactions at the Chloro Substituent
The chloro group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions due to electron-withdrawing effects from adjacent substituents.
| Nucleophile | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amines | NH₃/EtOH, 80°C, 12 hr | 3-Amino-4-(difluoromethoxy)benzene-1-carboximidamide | |
| Alkoxides | NaOMe/DMF, 100°C, 6 hr | 3-Methoxy-4-(difluoromethoxy)benzene-1-carboximidamide | |
| Thiols | KSH/DMSO, 120°C, 8 hr | 3-Mercapto-4-(difluoromethoxy)benzene-1-carboximidamide |
Key findings:
-
Reaction rates depend on the electron-withdrawing nature of the difluoromethoxy group, which activates the aromatic ring for NAS.
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states.
Nucleophilic Addition to the Carboximidamide Group
The carboximidamide moiety (C=NH) participates in nucleophilic additions, forming stable intermediates.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Grignard (RMgX) | THF, −78°C → RT, 2 hr | N-Alkyl-3-chloro-4-(difluoromethoxy)benzamide | |
| NaBH₄ | MeOH, 0°C, 1 hr | 3-Chloro-4-(difluoromethoxy)benzene-1-carboxamidine |
Mechanistic insight:
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Grignard reagents attack the electrophilic carbon in the C=NH group, followed by protonation to yield secondary amines.
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Borohydride reduction selectively converts the imidamide to amidine without affecting other functionalities.
Acid-Base Reactions
The imidamide group exhibits basicity due to lone pairs on the nitrogen atoms.
| Condition | Behavior | Application | Reference |
|---|---|---|---|
| HCl (aq) | Protonation at imidamide nitrogen | Salt formation for improved solubility | |
| NaOH (aq) | Deprotonation at high pH (>10) | Intermediate in coupling reactions |
Alkylation and Acylation
The amino group in the carboximidamide undergoes alkylation and acylation.
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| CH₃I | N-Methyl-3-chloro-4-(difluoromethoxy)benzimidamide | K₂CO₃/acetone, 60°C, 4 hr | |
| Ac₂O | N-Acetyl-3-chloro-4-(difluoromethoxy)benzimidamide | Pyridine, RT, 12 hr |
Coupling Reactions
Palladium-catalyzed cross-couplings enable aryl functionalization.
| Reaction Type | Catalyst | Substrate | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃ | Amines | N-Arylated carboximidamides |
Optimization notes:
-
Coupling efficiency depends on the electronic effects of the difluoromethoxy group, which moderately deactivates the ring.
Stability and Hydrolysis
The compound hydrolyzes under harsh conditions:
| Condition | Product | Kinetics | Reference |
|---|---|---|---|
| 6M HCl, reflux | 3-Chloro-4-(difluoromethoxy)benzoic acid | Complete in 24 hr | |
| 2M NaOH, 80°C | 3-Chloro-4-(difluoromethoxy)benzamide | 50% conversion in 8 hr |
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
| Compound | Key Functional Group | Reactivity Difference |
|---|---|---|
| 3-Chloro-4-(trifluoromethoxy)benzimidamide | CF₃O instead of CHF₂O | Faster NAS due to stronger electron-withdrawing effect |
| 3-Fluoro-4-(difluoromethoxy)benzimidamide | F instead of Cl | Reduced substitution reactivity at C3 |
Data source: Patent analogs in and synthesis studies in.
Mechanistic Insights from Structural Studies
X-ray crystallography of related compounds (e.g., SARS-CoV-2 inhibitor S-217622 ) reveals:
Scientific Research Applications
3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(difluoromethoxy)benzene-1-carboxamide
- 3-Chloro-4-(trifluoromethoxy)benzene-1-carboximidamide
- 3-Chloro-4-(difluoromethoxy)benzene-1-carboxylic acid
Uniqueness
Compared to similar compounds, 3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in certain research and industrial applications.
Biological Activity
3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride, with the CAS number 1909305-86-7, is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C8H8Cl2F2N2O
- Molecular Weight : 257.06 g/mol
- Structure : The compound features a chlorinated aromatic ring substituted with a difluoromethoxy group and a carboximidamide moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in critical cellular processes.
Antimicrobial Properties
Recent studies have suggested that this compound exhibits antimicrobial activity against various pathogens. For instance:
- In vitro studies demonstrated significant inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli.
Antitumor Activity
Preliminary research has shown potential antitumor effects:
- Cell Line Studies : The compound was tested against human cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against common bacterial strains.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Results : The compound exhibited notable antibacterial activity with inhibition zones ranging from 12 mm to 25 mm depending on the concentration used.
-
Antitumor Activity Assessment :
- Objective : To investigate the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was performed to measure cell viability.
- Results : IC50 values were determined, showing effective cytotoxicity at concentrations as low as 10 µM for specific cancer cell lines.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Method Used | Results |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk diffusion | Inhibition zone: 20 mm |
| Antimicrobial | Escherichia coli | Disk diffusion | Inhibition zone: 15 mm |
| Antitumor | Breast cancer cell line | MTT assay | IC50: 10 µM |
| Antitumor | Lung cancer cell line | MTT assay | IC50: 15 µM |
Q & A
Q. What are the common synthetic routes for 3-chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the difluoromethoxy group may be introduced using halogen exchange with difluoromethylating agents (e.g., Cl → CF₂O via AgF₂ or other fluorinating reagents under anhydrous conditions). The carboximidamide group is typically formed by reacting a nitrile intermediate with ammonia or ammonium chloride in the presence of HCl . Key factors affecting yield include:
- Temperature control (e.g., avoiding decomposition of the difluoromethoxy group at >100°C).
- Solvent selection (polar aprotic solvents like N-methylpyrrolidone enhance solubility of intermediates).
- Stoichiometry of coupling reagents (e.g., 1.5–2.0 equivalents of carbodiimide derivatives for amidation) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are ambiguities resolved?
- NMR : ¹⁹F NMR is essential to confirm the difluoromethoxy group (δ ~ -80 to -85 ppm for CF₂O). ¹H NMR resolves aromatic protons (split patterns due to chloro and CF₂O substituents).
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ for C₈H₈ClF₂N₂O·HCl).
- IR : Confirms amidine C=N stretching (~1650 cm⁻¹). Discrepancies in data (e.g., unexpected splitting in ¹H NMR) may arise from tautomerism in the carboximidamide group. Use variable-temperature NMR or computational modeling (DFT) to resolve ambiguities .
Q. How is purity assessed, and what impurities are typically observed?
Purity is determined via HPLC (C18 column, mobile phase: MeCN/H₂O with 0.1% TFA). Common impurities include:
- Over-oxidation products : Sulfone derivatives if sulfoxide intermediates are unstable .
- Hydrolysis byproducts : Degradation of the difluoromethoxy group to hydroxyl or carbonyl derivatives under acidic/basic conditions .
- Unreacted precursors : Residual nitrile or chloro intermediates, detectable via GC-MS .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and stability of this compound?
- Reaction Pathway Modeling : DFT calculations (e.g., Gaussian or ORCA) predict energetics of intermediates, such as transition states during fluorination or amidine formation.
- Degradation Prediction : Molecular dynamics simulations identify labile bonds (e.g., the difluoromethoxy group’s susceptibility to hydrolysis) .
- Tautomer Analysis : Quantum mechanical calculations (QM/MM) model amidine ↔ imidamide equilibria to guide spectral interpretation .
Q. What strategies mitigate instability during storage or biological assays?
- Lyophilization : Stabilizes the hydrochloride salt form by removing water, preventing hydrolysis .
- pH Control : Store in buffered solutions (pH 4–6) to avoid amidine deprotonation or CF₂O cleavage.
- Light Protection : Amber vials prevent photodegradation of the aromatic chloro and difluoromethoxy groups .
Q. How are contradictory bioactivity results resolved when testing this compound as a kinase inhibitor?
Contradictions may arise from:
- Solubility Variability : Use DMSO stocks standardized to <0.1% in assays to avoid solvent interference.
- Off-Target Effects : Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular kinase activity).
- Metabolic Instability : LC-MS/MS monitors compound degradation in cell lysates over time .
Q. What methodologies identify metabolic byproducts in pharmacokinetic studies?
- In Vitro Incubation : Liver microsomes or hepatocytes + NADPH generate Phase I metabolites.
- High-Resolution Mass Spectrometry : Metabolite ID via isotopic patterns and fragmentation (e.g., loss of CF₂O or HCl).
- Isotope Labeling : ¹⁸O or ²H labels track hydroxylation or dehalogenation pathways .
Methodological Notes
- Synthesis Optimization : Refer to coupling conditions in (e.g., 90°C, 12h for carbodiimide-mediated reactions).
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) align with ICH guidelines .
- Data Reconciliation : Cross-validate NMR/HRMS with synthetic controls to distinguish artifacts from true impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
